9-O-Methylcoumestrol

Vue d'ensemble

Description

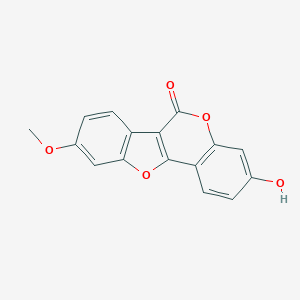

9-O-Methylcoumestrol is an organic compound with the molecular formula C16H10O5. It belongs to the class of coumestans, which are polycyclic aromatic compounds containing a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3,2-c]chromen-6-one

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-O-Methylcoumestrol can be synthesized through various methods. One common method involves the reaction of 3-hydroxy kumastan with methanol . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure the successful formation of the desired product.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis of coumestrol derivatives, including this compound, can be achieved through bioreactor cultivation of soybean adventitious roots. This method involves the use of artificial light and chemical elicitors to enhance the production of coumestrol derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: 9-O-Methylcoumestrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry

- Precursor for Derivatives : 9-O-Methylcoumestrol serves as a precursor for synthesizing other coumestrol derivatives, facilitating studies on their chemical properties and reactivity.

- Comparative Studies : It is compared with other methylated coumestrols (e.g., 4'-O-Methylcoumestrol) to understand structural influences on biological activity.

Biology

- Phytoalexin Role : The compound acts as a phytoalexin, contributing to plant defense mechanisms against pathogens. Its study aids in understanding plant-pathogen interactions.

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .

Medicine

- Pharmacological Potential : Investigations into its anti-inflammatory and antioxidant effects suggest potential therapeutic applications in treating diseases associated with oxidative stress and inflammation .

- Case Studies : Clinical studies have explored its efficacy in combination therapies for conditions like coronary restenosis, indicating its role in enhancing treatment outcomes when used alongside conventional drugs .

Industry

- Functional Materials : The compound is being investigated for its potential use in developing plant-derived functional materials, which could have applications in food technology and pharmaceuticals .

Case Studies

- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant supplement in clinical settings .

- Plant Defense Mechanisms : Research highlighted the role of this compound in enhancing disease resistance in soybean plants by modulating phytohormone levels during senescence .

Mécanisme D'action

The mechanism of action of 9-O-Methylcoumestrol involves its interaction with specific molecular targets and pathways. As a phytoalexin, it plays a role in plant defense by inhibiting the growth of pathogens. In biological systems, it may exert its effects through antioxidant and anti-inflammatory pathways .

Comparaison Avec Des Composés Similaires

Coumestrol: A closely related compound with similar chemical structure and properties.

4’-O-Methylcoumestrol: Another derivative with slight structural variations.

12-O-Methylcoumestrol: A compound with a different methylation pattern.

Uniqueness: 9-O-Methylcoumestrol is unique due to its specific methylation at the 9-O position, which can influence its chemical reactivity and biological activity.

Activité Biologique

9-O-Methylcoumestrol is a naturally occurring compound belonging to the class of coumestans, which are polyphenolic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its methylation at the 9-position of the coumestrol structure. Its chemical formula is with a molecular weight of approximately 286.28 g/mol. The compound exhibits notable antioxidant and estrogenic activities, making it a subject of interest in various pharmacological studies.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases. For instance, a study reported that this compound showed comparable radical scavenging activity to ascorbic acid in DPPH assays, indicating its efficacy as an antioxidant agent .

2. Estrogenic Activity

This compound exhibits estrogenic activity, which has been investigated in various animal models. Studies have shown that it can bind to estrogen receptors and mimic the effects of estrogen, influencing reproductive health and development. For example, in assays involving immature female mice, this compound demonstrated significant estrogen-like effects, impacting growth and reproductive parameters .

3. Anti-SARS-CoV-2 Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. A screening of secondary metabolites from Pterocarpus santalinus revealed that this compound exhibited notable antiviral activity with an IC50 value indicating effective inhibition of viral replication without cytotoxicity . This finding suggests a promising avenue for developing therapeutics against COVID-19.

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thus preventing cellular damage.

- Estrogen Receptor Modulation : By binding to estrogen receptors, this compound can regulate gene expression related to reproductive health and other estrogen-mediated processes.

- Inhibition of Viral Entry : The compound may interfere with viral entry mechanisms or replication processes in host cells.

Case Study: Estrogenic Effects in Animal Models

A pivotal study assessed the estrogenic effects of various coumestans, including this compound, on immature female mice. The results indicated that administration of this compound led to significant increases in uterine weight and alterations in serum hormone levels compared to controls. These findings underscore its potential role as a phytoestrogen in dietary contexts .

Research Findings on Antiviral Activity

In a recent investigation into natural products for antiviral activity against SARS-CoV-2, fractions containing this compound were isolated and tested. The study reported promising results with an IC50 value significantly lower than many synthetic antiviral agents, suggesting that this compound could serve as a lead for further drug development .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEZPZWGHDOWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168637 | |

| Record name | 9-O-Methylcoumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9-O-Methylcoumestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1690-62-6 | |

| Record name | 3-Hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1690-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-O-Methylcoumestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-O-Methylcoumestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-O-METHYLCOUMESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7972P9NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-O-Methylcoumestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

338 - 339 °C | |

| Record name | 9-O-Methylcoumestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.